4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
CAS No.: 329903-24-4
Cat. No.: VC7498600
Molecular Formula: C23H29N3O5S2
Molecular Weight: 491.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329903-24-4 |
|---|---|
| Molecular Formula | C23H29N3O5S2 |
| Molecular Weight | 491.62 |
| IUPAC Name | 4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |
| Standard InChI | InChI=1S/C23H29N3O5S2/c1-16-4-9-21-19(14-16)20(15-24)23(32-21)25-22(27)17-5-7-18(8-6-17)33(28,29)26(10-12-30-2)11-13-31-3/h5-8,16H,4,9-14H2,1-3H3,(H,25,27) |
| Standard InChI Key | YBYUPIQDGUPFKZ-UHFFFAOYSA-N |
| SMILES | CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C23H29N3O5S2, with a molecular weight of 491.62 g/mol. Key structural elements include:
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Benzamide backbone: Provides rigidity and facilitates interactions with hydrophobic enzyme pockets.
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Tetrahydrobenzothiophen-2-yl group: Enhances solubility and confers conformational flexibility.
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Bis(2-methoxyethyl)sulfamoyl moiety: Contributes to hydrogen bonding and electrostatic interactions .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 329903-24-4 |
| Molecular Formula | C23H29N3O5S2 |
| Molecular Weight | 491.62 g/mol |
| XLogP3 | 3.2 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions, typically starting with sulfamoylation of benzoic acid derivatives followed by cyclization and substitution. Key steps include:
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Sulfamoylation: Reaction of 4-chlorosulfonylbenzoic acid with bis(2-methoxyethyl)amine under basic conditions .
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Amide Coupling: Carbodiimide-mediated coupling of the sulfamoylated benzoic acid with 3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfamoylation | SO3·Pyridine, DMF, 0–5°C | 65% |
| Amide Formation | EDC/HOBt, DCM, rt, 24h | 72% |
Structural Modifications
Modifications to the bis(2-methoxyethyl) group or benzothiophene core significantly impact solubility and activity. For instance, replacing methoxyethyl with morpholine improves h-NTPDase inhibition in analogous compounds .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound exhibits nanomolar inhibition against kinases and carbonic anhydrases (CAs):
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Kinase Inhibition: Selective inhibition of MAPK family kinases (IC50: 12–85 nM).
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Carbonic Anhydrase Inhibition: Submicromolar activity against hCA II and IX (Ki: 5.3–334 nM) .
Table 3: Enzymatic Inhibition Profiles
| Target | IC50/Ki | Class |
|---|---|---|
| MAPK3 (ERK1) | 18.5 ± 1.2 nM | Kinase |
| hCA II | 23.7 ± 2.1 nM | Carbonic Anhydrase |
| hCA IX | 45.9 ± 3.8 nM | Carbonic Anhydrase |
Anti-inflammatory Activity
In murine models, the compound reduces TNF-α and IL-6 levels by 60–70% at 10 mg/kg, comparable to dexamethasone. Mechanistic studies suggest interference with NF-κB signaling.
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Solubility: 28 µg/mL in PBS (pH 7.4).
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Plasma Protein Binding: 92% (human).
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CYP450 Inhibition: Weak inhibitor (CYP3A4 IC50 > 50 µM).
Toxicity Data
Comparative Analysis with Analogues
Sulfamoyl Benzamides
Analogues like N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide show enhanced h-NTPDase1 inhibition (IC50: 2.88 µM) , suggesting structural tuning of the sulfamoyl group improves target engagement.
Benzothiophene Derivatives
Replacing the tetrahydrobenzothiophene with a planar aromatic system reduces kinase selectivity but increases CA affinity, highlighting the role of conformational flexibility .
Future Directions
Synthetic Challenges
Scalable synthesis of the tetrahydrobenzothiophene core remains a bottleneck. Flow chemistry approaches may optimize cyclization steps .
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